molecular formula C17H19N3O2 B268781 N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide

N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide

Katalognummer B268781
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: YUMOQQWMZICAFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide (MN-64) is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MN-64 is a derivative of isonicotinamide and has been shown to exhibit promising biological activity, making it a valuable tool for research in various fields.

Wirkmechanismus

The mechanism of action of N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that play a role in various biological processes. For example, N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide has been shown to inhibit the proteasome, which is involved in protein degradation and plays a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activity. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide is its potential as a tool for drug discovery and development. Its ability to inhibit various enzymes and receptors makes it a valuable compound for screening assays and target identification. However, one limitation of N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide is its relatively low potency compared to other compounds with similar activity.

Zukünftige Richtungen

There are several future directions for research involving N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide. One potential area of study is its use as a tool for drug discovery and development, particularly in the development of novel anti-cancer drugs. Additionally, N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide could be used to study the role of various enzymes and receptors in biological processes, which could lead to the development of new therapies for various diseases. Finally, further research is needed to fully understand the mechanism of action of N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide and its potential applications in various fields.

Synthesemethoden

The synthesis of N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide involves the reaction of isonicotinamide with 3-methylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including the proteasome, histone deacetylase, and cannabinoid receptors.

Eigenschaften

Produktname

N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide

Molekularformel

C17H19N3O2

Molekulargewicht

297.35 g/mol

IUPAC-Name

N-[4-(3-methylbutanoylamino)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-12(2)11-16(21)19-14-3-5-15(6-4-14)20-17(22)13-7-9-18-10-8-13/h3-10,12H,11H2,1-2H3,(H,19,21)(H,20,22)

InChI-Schlüssel

YUMOQQWMZICAFD-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Kanonische SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.